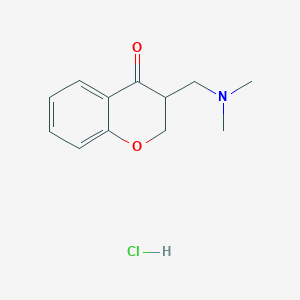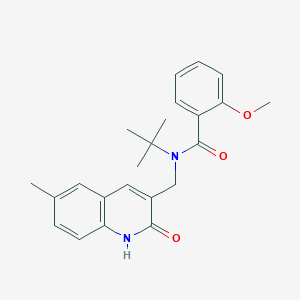
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has shown promising results in scientific research. BMH-21 is a small molecule inhibitor that targets the DNA damage response (DDR) pathway, which is essential for the survival of cancer cells.
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide targets the DDR pathway by inhibiting the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DDR pathway. Inhibition of ATM activity leads to DNA damage accumulation and cell death in cancer cells. Additionally, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the activity of other kinases in the DDR pathway, including ATR and DNA-PK.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce DNA damage and cell death in cancer cells. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has not been shown to have any significant effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy. However, one limitation of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide research include further preclinical studies to assess its efficacy in vivo, optimization of its pharmacokinetic properties to improve its solubility and bioavailability, and identification of potential biomarkers to predict response to N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide therapy. Additionally, combination therapy studies with radiation therapy and chemotherapy should be conducted to assess the potential clinical utility of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide.
Métodos De Síntesis
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with tert-butylamine followed by the reaction with 2-methoxybenzoyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide induces cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-19-16(12-15)13-17(21(26)24-19)14-25(23(2,3)4)22(27)18-8-6-7-9-20(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPITZYLGZRSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

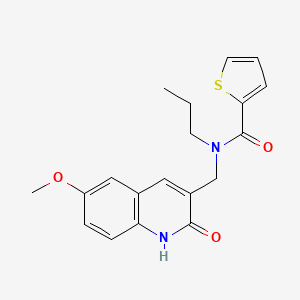
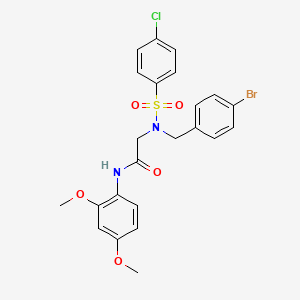
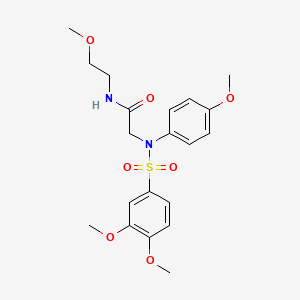

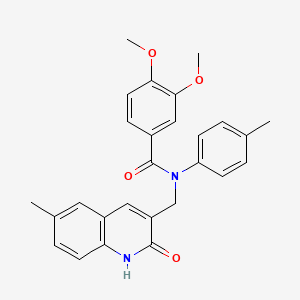
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)



![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
